molecular formula C11H9F3N6O2 B13054886 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid

2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid

Cat. No.: B13054886
M. Wt: 314.22 g/mol
InChI Key: FOTFMIOPCRUHEE-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), with particular affinity for the JNK3 isoform [https://pubmed.ncbi.nlm.nih.gov/19522539/]. This compound has emerged as a critical pharmacological tool for elucidating the role of JNK signaling pathways in cellular stress responses, apoptosis, and inflammation. Its research value is particularly high in the fields of neuroscience and immunology, where JNK3 is predominantly expressed in the brain and is a validated target for investigating pathological mechanisms in neurodegenerative conditions such as Parkinson's disease [https://pubmed.ncbi.nlm.nih.gov/19522539/]. By selectively inhibiting JNK-mediated phosphorylation of transcription factors like c-Jun, this compound allows researchers to dissect the contribution of this pathway to neuronal apoptosis and microglial activation. Furthermore, its application extends to models of hepatic fibrosis and insulin resistance, where JNK signaling is a known mediator of disease progression, providing a means to explore novel therapeutic strategies for metabolic and inflammatory disorders [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3032933/].

Properties

Molecular Formula

C11H9F3N6O2

Molecular Weight

314.22 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9F3N6O2/c12-11(13,14)9-18-17-7-5-19(1-2-20(7)9)10-15-3-6(4-16-10)8(21)22/h3-4H,1-2,5H2,(H,21,22)

InChI Key

FOTFMIOPCRUHEE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C3=NC=C(C=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid involves multiple steps. One common method includes the following steps :

    Hydrazine Substitution: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine. The pH is regulated to 6, and impurities are removed.

    Trifluoroacetyl Group Induction: Chlorobenzene and trifluoroacetic anhydride are added under stirring, followed by heating and the addition of methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.

    Cyclization and Pyrazine Ring Reduction: Palladium/carbon and an ethanol solution are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride, and the precipitates are separated, washed, and dried to obtain the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .

Chemical Reactions Analysis

Core Triazolo-Pyrazine Formation

The triazolo-pyrazine core is synthesized via cyclization of hydrazine derivatives with trifluoroacetic anhydride under controlled conditions:

  • Step 1 : Reaction of 2-chloropyrazine with hydrazine hydrate in ethanol (60–61°C, 15 hours) to form intermediate hydrazine derivatives .

  • Step 2 : Cyclization with trifluoroacetic anhydride and methanesulfonic acid (50–110°C, 42–60 hours) yields the triazolo-pyrazine scaffold .

Reaction StepReagents/ConditionsYieldPurity (HPLC)
HydrazinationHydrazine hydrate, ethanol, 60°C93%93.30%
CyclizationTrifluoroacetic anhydride, methanesulfonic acid, 110°C85%99.1%

Functional Group Reactivity

The carboxylic acid group participates in key transformations:

Amide Formation

Reacts with amines (e.g., Boc-protected amino acids) to form pharmacologically active amides:

  • Conditions : DCM, triethylamine, room temperature (36 hours) .

  • Example : Synthesis of tert-butyl (S)-(1-oxo-3-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro- triazolo[4,3-a]pyrazin-7(8H)-yl)propan-2-yl)carbamate (VIIa ) with 58% yield .

Esterification

Forms esters under acidic or basic conditions, often as intermediates for further modifications:

  • Reagents : Ethanol/HCl or methanol/H₂SO₄.

Catalytic Hydrogenation

The dihydro-pyrazine ring undergoes hydrogenation to modify saturation states:

  • Conditions : Pd/C catalyst, ethanol, hydrogen pressure (2–3 atm) .

  • Application : Critical in synthesizing Sitagliptin intermediates .

Cyclization and Ring-Opening Reactions

The triazolo ring participates in ring-opening reactions with nucleophiles (e.g., ethylenediamine):

  • Example : Reaction with ethylenediamine at −20°C to form substituted pyrazine derivatives .

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions but decomposes under strong acids/bases due to the labile triazolo ring.

  • Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that modifications to the triazole and pyrimidine moieties can enhance cytotoxicity against various cancer cell lines. For instance, compounds with a similar scaffold have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased effectiveness against both Gram-positive and Gram-negative bacteria.

3. Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for DNA synthesis in rapidly dividing cells.

Agricultural Applications

1. Pesticide Development
The structural characteristics of 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid make it a candidate for developing novel pesticides. Its efficacy against specific pests has been tested in controlled environments, showing promise in reducing pest populations without harming beneficial insects.

2. Plant Growth Regulators
This compound has also been investigated for its role as a plant growth regulator. It influences various physiological processes in plants, including root development and flowering time, potentially leading to increased crop yields.

Material Science Applications

1. Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

2. Nanotechnology
The integration of this compound into nanomaterials has been explored for drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to create nanocarriers that improve the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of modified derivatives of the compound on human breast cancer cells (MCF-7). The results indicated that certain derivatives led to a significant reduction in cell viability compared to controls, with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) highlighted the antimicrobial properties of the compound against Staphylococcus aureus. The study found that formulations containing the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

Case Study 3: Agricultural Application

In a field trial reported by Jones et al. (2024), the use of this compound as a pesticide resulted in a 40% reduction in aphid populations on tomato plants without affecting non-target species.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural analogs, their molecular properties, and biological activities:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity Reference
2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid Triazolo[4,3-a]pyrazine + pyrimidine -CF₃, pyrimidine-5-COOH 416.36 (calculated) Anti-tubercular (MIC = 500 µg/mL)
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Triazolo[1,5-a]pyrimidine Phenyl, pyrimidine-2-COOH N/A Life science research
3-[7-(Difluoromethyl)-5-(1-ethyl-5-methyl-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Triazolo[1,5-a]pyrimidine -CH₂CH₂COOH, -CF₂H, pyrazole 350.32 Not reported
7,9-Dimethyl-6,8-dioxo-N,1-diphenyl-5-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,5,6,7,8,9-hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide Triazolo[4,3-a]pyrimidine + pyrimido Multiple aromatic and alkyl substituents 661.0 (MS) Antimicrobial
(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine Triazolo[4,3-a]pyrazine -CF₃, trifluorophenyl, β-amino amide 504.36 (calculated) DPP-IV inhibitor (IC₅₀ = 18 nM)

Key Observations

Core Structure Impact :

  • Triazolo[4,3-a]pyrazine derivatives (target compound and DPP-IV inhibitor) show higher pharmacological relevance due to their fused bicyclic systems, which enhance target selectivity .
  • Triazolo[1,5-a]pyrimidine analogs (e.g., compounds in ) exhibit distinct electronic profiles due to altered ring fusion positions, affecting solubility and binding modes.

Role of Substituents :

  • Trifluoromethyl (-CF₃) : Present in the target compound and DPP-IV inhibitor, this group improves metabolic stability and hydrophobic interactions with enzyme pockets .
  • Carboxylic Acid (-COOH) : Positional differences (pyrimidine-5-COOH vs. pyrimidine-2-COOH) influence solubility and hydrogen-bonding capabilities. The target compound’s pyrimidine-5-COOH may enhance bacterial membrane penetration .

Biological Activity: The target compound’s anti-tubercular activity is modest compared to its structural analog in , which has a complex pyrimido-triazolo core and multiple aromatic substituents contributing to stronger antimicrobial effects . The DPP-IV inhibitor’s β-amino amide side chain and trifluorophenyl group are critical for its nanomolar potency, highlighting the importance of side-chain engineering .

Biological Activity

The compound 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid is a novel heterocyclic compound that has garnered attention for its diverse biological activities. The presence of the trifluoromethyl group and the triazolo-pyrazine scaffold contributes to its potential pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C16H13F6N5O
  • Molecular Weight : 405.30 g/mol
  • CAS Number : 767340-03-4

Antibacterial Activity

Research has demonstrated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antibacterial properties. A study highlighted that compounds similar to the target compound showed moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Specifically, a related compound exhibited Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .

Antifungal Activity

Triazolo-pyrazine derivatives have also been explored for their antifungal properties. In vitro studies indicated that these compounds inhibited various fungal pathogens at concentrations around 50 μg/mL. For instance, certain derivatives demonstrated inhibition rates exceeding 90% against Botrytis cinerea and Colletotrichum gloeosporioides .

Anticancer Activity

The anticancer potential of trifluoromethyl pyrimidine derivatives has been investigated in several studies. Notably, compounds showed activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/mL, although the efficacy was lower than that of established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activities of triazolo[4,3-a]pyrazine derivatives are influenced by their structural components:

  • Substituents : Long alkyl chains at specific positions enhance antibacterial activity due to increased lipophilicity, improving cell permeability.
  • Electron-donating Groups : Compounds with electron-donating groups at the phenyl substituent showed improved antibacterial effects compared to those with electron-withdrawing groups .

Case Studies

StudyCompoundBiological ActivityMIC/IC50
Compound 2eAntibacterial against S. aureus and E. coli32 μg/mL / 16 μg/mL
Derivative 5aAntifungal against C. gloeosporioides>90% inhibition at 50 μg/mL
Various derivativesAnticancer against PC3, K562, HeLa, A549IC50 < 5 μg/mL

Q & A

Basic: What are the recommended synthetic routes for 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)pyrimidine-5-carboxylic acid?

The synthesis typically involves multi-step heterocyclic condensation. For example, triazolopyrazine intermediates are formed via cyclization of hydrazine derivatives with carbonyl-containing precursors. The trifluoromethyl group is introduced via nucleophilic substitution or via pre-functionalized building blocks. Reaction optimization may require temperature-controlled steps (e.g., reflux in ethanol or THF) and catalysts like EDCI/HOBt for carboxylate coupling .

Basic: How is structural confirmation performed for this compound and its derivatives?

Modern spectroscopic and chromatographic methods are critical:

  • NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) to verify substituent positions and purity.
  • IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Basic: What physicochemical properties are critical for preclinical evaluation?

Key parameters include:

  • Lipophilicity (LogP) : Determined via HPLC or computational tools (e.g., SwissADME).
  • Solubility : Measured in PBS (pH 7.4) or DMSO using shake-flask methods.
  • pKa : Estimated via potentiometric titration or software like MarvinSuite.
  • Thermal stability : Assessed via TGA/DSC.
    Comparative studies with reference drugs (e.g., celecoxib) are often used to benchmark drug-likeness .

Advanced: How can computational modeling optimize the drug-likeness of this compound?

  • Molecular docking : Predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications).
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate absorption, metabolism, and toxicity.
  • QSAR modeling : Correlate structural features (e.g., trifluoromethyl position) with biological activity. Adjust substituents to improve metabolic stability or reduce CYP450 inhibition .

Advanced: What strategies address low aqueous solubility in pharmacokinetic studies?

  • Salt formation : Inorganic salts (e.g., sodium, potassium) improve solubility via ionic dissociation.
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability .

Advanced: How does this compound compare to reference drugs in pharmacokinetic profiles?

Comparative studies assess:

  • Plasma protein binding : Equilibrium dialysis or ultrafiltration.
  • Half-life (t½) : In vitro microsomal stability assays (e.g., liver microsomes).
  • Caco-2 permeability : Predict intestinal absorption.
    For example, the trifluoromethyl group may enhance metabolic stability compared to methyl or hydroxyl analogs, as seen in celecoxib derivatives .

Advanced: What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Fluorometric assays (e.g., COX-2 inhibition via prostaglandin quantification).
  • Cell viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, HeLa).
  • Receptor binding : Radioligand displacement assays (e.g., for kinase targets).
    Contradictory results between assays may arise from cell-specific uptake or off-target effects, requiring orthogonal validation .

Advanced: How should researchers resolve contradictory data in reaction yields or bioactivity?

  • Reaction reproducibility : Strict control of anhydrous conditions, stoichiometry, and catalyst purity.
  • Bioactivity validation : Use isogenic cell lines or animal models to confirm target specificity.
  • Data triangulation : Combine NMR, LC-MS, and bioassays to rule out impurities or degradation products. For example, a 10% yield discrepancy might stem from unoptimized pH during carboxylate activation .

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